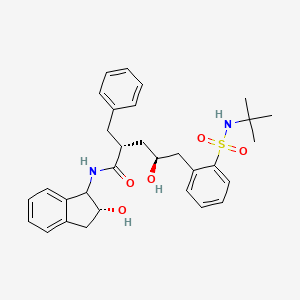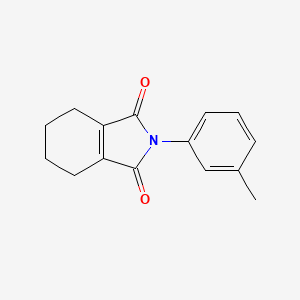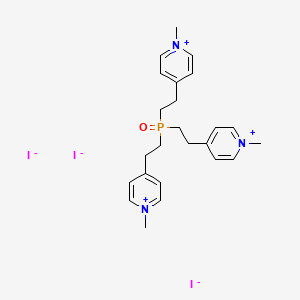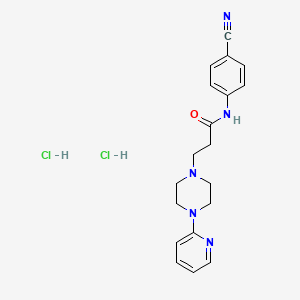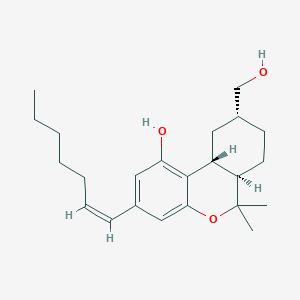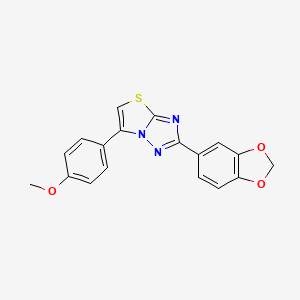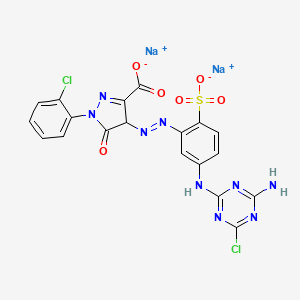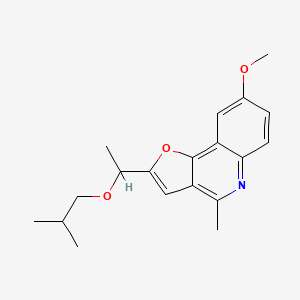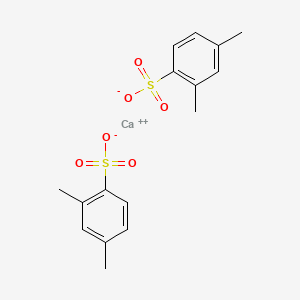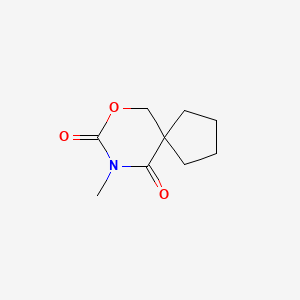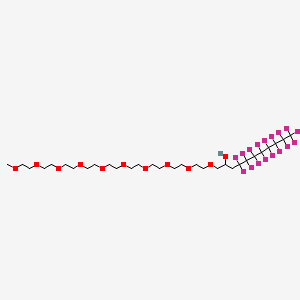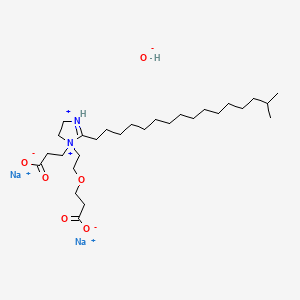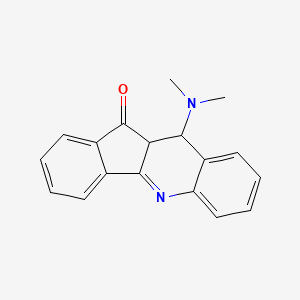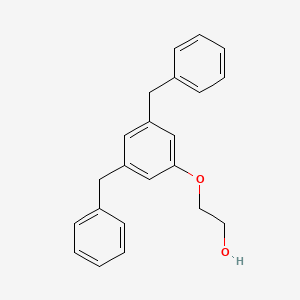
2-(3,5-Dibenzylphenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylphenol, ethoxylated is a chemical compound with the molecular formula (C2H4O)nC20H18O. It is a derivative of dibenzylphenol, where ethoxylation introduces ethoxy groups into the molecule. This compound is known for its surfactant properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of dibenzylphenol with ethylene oxide. This reaction typically occurs under controlled conditions, with the presence of a catalyst such as potassium hydroxide (KOH). The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated compounds, including dibenzylphenol, ethoxylated, involves the use of large-scale reactors where ethylene oxide is introduced to dibenzylphenol. The process is optimized to ensure a consistent product with the desired degree of ethoxylation .
Chemical Reactions Analysis
Types of Reactions
Dibenzylphenol, ethoxylated can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Reduction: The aromatic rings in the compound can be reduced using suitable reducing agents.
Substitution: The hydroxyl group in the ethoxylated compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Dibenzylphenol, ethoxylated has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dibenzylphenol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual affinity makes it effective in reducing surface tension and enhancing solubility .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar in structure and used in similar applications but with different hydrophobic chains.
Alcohol ethoxylates: These compounds have shorter hydrophobic chains and are used in a variety of surfactant applications.
Uniqueness
Dibenzylphenol, ethoxylated is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant properties .
Properties
CAS No. |
68310-58-7 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(3,5-dibenzylphenoxy)ethanol |
InChI |
InChI=1S/C22H22O2/c23-11-12-24-22-16-20(13-18-7-3-1-4-8-18)15-21(17-22)14-19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 |
InChI Key |
RFKZWONSBMCNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)OCCO)CC3=CC=CC=C3 |
Related CAS |
68310-58-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



